3-Amino-5-phenylbenzonitrile

Description

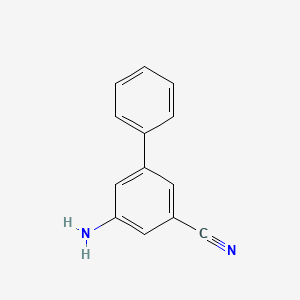

3-Amino-5-phenylbenzonitrile is a substituted benzonitrile derivative characterized by an amino group (-NH₂) at position 3 and a phenyl group (-C₆H₅) at position 5 on the benzene ring (Figure 1). This structure confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and materials science research. For example, benzonitrile derivatives are frequently utilized as intermediates in synthesizing kinase inhibitors or fluorescent probes due to their electron-withdrawing cyano group and tunable substituents .

Properties

Molecular Formula |

C13H10N2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-amino-5-phenylbenzonitrile |

InChI |

InChI=1S/C13H10N2/c14-9-10-6-12(8-13(15)7-10)11-4-2-1-3-5-11/h1-8H,15H2 |

InChI Key |

RWMYOBYVUCTBKQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-phenylbenzonitrile typically involves the reaction of 3-nitrobenzonitrile with phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced catalytic systems and automated control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-phenylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Primary amines derived from the reduction of the nitrile group.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-Amino-5-phenylbenzonitrile has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-phenylbenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-Amino-5-phenylbenzonitrile and its analogs:

Note: Molecular weight for this compound is estimated based on structural similarity to 3-(4-Aminophenyl)benzonitrile .

Structural and Electronic Differences

- Amino Group Positioning: Unlike 3-(4-Aminophenyl)benzonitrile, where the amino group is part of a para-substituted phenyl ring, this compound positions the -NH₂ directly on the benzonitrile core.

- Fluorinated Analogs: The trifluoromethyl (-CF₃) group in 3-Amino-5-(trifluoromethyl)benzonitrile significantly increases lipophilicity (logP ~2.5) compared to the phenyl-substituted variant (estimated logP ~2.0), enhancing membrane permeability in drug design .

- Chlorine and Pyrazolo-Pyridine Modifications: The compound in demonstrates how chlorine atoms and heterocyclic moieties can improve binding to hydrophobic enzyme pockets, a feature less pronounced in this compound .

Biological Activity

3-Amino-5-phenylbenzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an amino group and a phenyl group attached to a benzonitrile core. The structural formula can be represented as:

The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the nitrile group can participate in nucleophilic reactions, contributing to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with specific residues in proteins, influencing enzyme activity and receptor binding.

- Nucleophilic Addition : The nitrile group may engage in nucleophilic addition reactions, potentially affecting metabolic pathways and cellular signaling.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various bacterial strains.

- Anticancer Activity : The compound has been evaluated for its ability to inhibit cancer cell proliferation in vitro.

- Anti-inflammatory Effects : Investigations into the compound's anti-inflammatory properties are ongoing, with initial results indicating possible efficacy in reducing inflammation markers.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Activity :

-

Anticancer Studies :

- In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and colon cancer cells. The compound exhibited an IC50 value of approximately 25 µM, suggesting moderate potency.

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Amino-4-phenylbenzonitrile | Similar amino and phenyl groups | Moderate antibacterial activity |

| 4-Amino-5-phenylbenzonitrile | Different positioning of functional groups | Higher anticancer potency |

| 3-Amino-5-methylbenzonitrile | Methyl substitution on phenyl group | Enhanced anti-inflammatory properties |

This comparison highlights how slight modifications in structure can lead to variations in biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.